3-Amino-1-[4-(difluoromethoxy)phenyl]urea
Overview
Description
3-Amino-1-[4-(difluoromethoxy)phenyl]urea is a chemical compound characterized by its unique structure, which includes an amino group, a urea moiety, and a difluoromethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-[4-(difluoromethoxy)phenyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with 4-(difluoromethoxy)aniline as the starting material.
Urea Formation: The aniline is then reacted with urea under specific conditions, such as heating in the presence of a catalyst, to form the urea derivative.
Purification: The final product is purified through recrystallization or other suitable methods to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-[4-(difluoromethoxy)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-Amino-1-[4-(difluoromethoxy)phenyl]urea has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis and can be used to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-1-[4-(difluoromethoxy)phenyl]urea exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
3-Amino-1-[4-(difluoromethoxy)phenyl]urea is unique due to its specific structural features. Similar compounds include:
3-Amino-4-(difluoromethoxy)benzoic acid: This compound differs by having a carboxylic acid group instead of a urea group.
4-(Difluoromethoxy)aniline: This compound lacks the urea moiety and the amino group is directly attached to the phenyl ring.
These compounds share the difluoromethoxy group but differ in their functional groups, leading to different chemical and biological properties.
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Properties
IUPAC Name |
1-amino-3-[4-(difluoromethoxy)phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O2/c9-7(10)15-6-3-1-5(2-4-6)12-8(14)13-11/h1-4,7H,11H2,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYFMQUDGGMVPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NN)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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